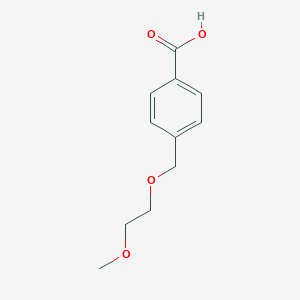

4-((2-Methoxyethoxy)methyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((2-Methoxyethoxy)methyl)benzoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyethoxy methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Methoxyethoxy)methyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by etherification. One common method includes:

Esterification: Reacting benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl benzoate.

Etherification: The methyl benzoate is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride to introduce the 2-methoxyethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Substitution: Halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).

Major Products:

Oxidation: Formation of 4-((2-Methoxyethoxy)methyl)benzaldehyde or this compound.

Reduction: Formation of 4-((2-Methoxyethoxy)methyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-((2-Methoxyethoxy)methyl)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Wirkmechanismus

The mechanism of action of 4-((2-Methoxyethoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The methoxyethoxy group can enhance its solubility and facilitate its transport across biological membranes. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-Methoxybenzoic acid: Similar structure but lacks the 2-methoxyethoxy group.

4-Ethoxybenzoic acid: Contains an ethoxy group instead of the methoxyethoxy group.

4-(2-Hydroxyethoxy)methylbenzoic acid: Similar structure but with a hydroxyethoxy group.

Uniqueness: 4-((2-Methoxyethoxy)methyl)benzoic acid is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct physicochemical properties such as increased solubility and reactivity. This makes it a valuable compound for specific synthetic and research applications where these properties are advantageous.

Biologische Aktivität

4-((2-Methoxyethoxy)methyl)benzoic acid, also known by its chemical structure C10H12O4, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a methoxyethoxy group, which may influence its pharmacological properties. This article reviews various studies that investigate the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

- IUPAC Name : this compound

- Molecular Formula : C10H12O4

- CAS Number : 119828-60-3

Antimicrobial Activity

Research has shown that derivatives of benzoic acid exhibit significant antimicrobial properties. A study evaluating various benzoic acid derivatives found that compounds related to this compound demonstrated notable activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | Staphylococcus aureus | 80.69% |

| This compound | Klebsiella pneumoniae | 79.46% |

These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A significant study reported that the compound induced apoptosis in MDA-MB-231 breast cancer cells, as evidenced by an increase in annexin V-FITC positive cells, indicating late-stage apoptosis.

| Cell Line | Apoptosis Induction (%) |

|---|---|

| MDA-MB-231 | 22-fold increase compared to control |

This apoptotic effect suggests that the compound may interact with specific molecular targets involved in cell survival pathways, making it a candidate for further investigation in cancer therapy .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the ability of this compound to inhibit certain enzymes critical for disease progression. For example, it has shown potential as an inhibitor of carbonic anhydrase (CA IX), an enzyme implicated in tumor growth and metastasis.

| Enzyme | IC50 (nM) |

|---|---|

| CA IX | 10.93 - 25.06 |

The selectivity for CA IX over other isoforms indicates that this compound could be developed into a targeted therapeutic agent for cancer treatment .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated significant inhibition against S. aureus and K. pneumoniae, suggesting its potential use in treating infections caused by these pathogens.

- Cancer Cell Studies : The compound's ability to induce apoptosis in breast cancer cells was confirmed through flow cytometry analysis, showing promise as an anticancer agent.

- Enzyme Binding Studies : Molecular docking studies revealed favorable interactions between this compound and CA IX, supporting its role as a selective inhibitor with potential therapeutic applications in oncology .

Eigenschaften

IUPAC Name |

4-(2-methoxyethoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-6-7-15-8-9-2-4-10(5-3-9)11(12)13/h2-5H,6-8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFSVBVRJBMMBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640771 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119828-60-3 |

Source

|

| Record name | 4-[(2-Methoxyethoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.